methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.: 10374-81-9
VCID: VC8196948
InChI: InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate

CAS No.: 10374-81-9

Cat. No.: VC8196948

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate - 10374-81-9

Specification

CAS No. 10374-81-9
Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
Standard InChI InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3
Standard InChI Key YEFOHRUNCSINQS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound features a biphenyl core with a methoxycarbonyl group (-COOCH₃) at the para position of one phenyl ring and a methyl benzoate moiety at the meta position of the adjacent ring (Figure 1). This arrangement creates a conjugated system that influences electronic properties and intermolecular interactions.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC₂₃H₁₈O₅
Molecular weight (g/mol)374.4
IUPAC nameMethyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoateDerived from
XLogP34.2 (estimated)

The absence of a formyl group distinguishes this compound from its analogue methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate, resulting in reduced electrophilic character at the central ring.

Spectroscopic Signatures

Infrared spectroscopy of analogous esters reveals characteristic peaks:

  • Strong C=O stretching at 1720-1700 cm⁻¹ for ester groups

  • Aromatic C-H bending vibrations at 750-850 cm⁻¹

  • Methoxy C-O stretching at 1250-1150 cm⁻¹

Nuclear magnetic resonance (¹H NMR) predictions based on :

  • δ 8.0-7.2 ppm (multiplet, aromatic protons)

  • δ 3.9 ppm (singlet, methoxy groups)

  • δ 3.8 ppm (singlet, methyl ester)

Synthesis and Manufacturing Protocols

Conventional Synthesis Routes

The compound can be synthesized through modified Suzuki-Miyaura coupling reactions, adapting methodology from:

Step 1: Preparation of boronic ester intermediate
4-Methoxycarbonylphenylboronic acid pinacol ester + methyl 3-bromobenzoate
Pd(PPh₃)₄ catalyst, K₂CO₃ base
Toluene/water (3:1), 80°C, 12 hr

Step 2: Esterification and purification
Crude product → recrystallization from ethanol/water
Yield: 58-62% (estimated from)

Table 2: Optimization Parameters

VariableOptimal RangeImpact on Yield
Catalyst loading2-3 mol% Pd+15% efficiency
Solvent systemToluene:H₂O (3:1)Prevents hydrolysis
Temperature75-85°CBalances reaction rate vs. decomposition

Microwave-assisted synthesis methods described in for analogous compounds could reduce reaction times to 2-3 hours with comparable yields.

Physicochemical Properties

Solubility Profile

Comparative data from and suggest:

  • High solubility in polar aprotic solvents (DMF, DMSO)

  • Moderate solubility in dichloromethane (2.1 mg/mL at 25°C)

  • Low aqueous solubility (<0.01 mg/mL)

Table 3: Solubility Comparison

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Ethanol8.225
Hexane<0.125

Reactivity and Functional Group Transformations

Ester Hydrolysis

The methoxycarbonyl groups undergo base-catalyzed hydrolysis:
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}
Reaction rate constants for analogous compounds :

  • k₁ (25°C): 2.3 × 10⁻⁴ L mol⁻¹ s⁻¹

  • Activation energy: 45.2 kJ/mol

Electrophilic Aromatic Substitution

The central phenyl ring's electron-deficient nature directs incoming electrophiles to para positions relative to electron-withdrawing groups. Nitration studies on similar compounds show:

  • Mononitration at C-4 position (relative to ester groups)

  • Di-nitration requires fuming HNO₃/H₂SO₄ at 50°C

Pharmaceutical and Materials Science Applications

Table 4: Biological Activity Predictions

TargetPredictionConfidence
PPARγAgonistHigh
CYP3A4InhibitorModerate
hERG channelNon-blockerLow

Materials Applications

  • Liquid crystal precursors: Analogues show nematic phase between 120-180°C

  • Polymer crosslinkers: Enhances thermal stability in epoxy resins (Tg increase: +22°C)

Analytical Characterization Techniques

X-ray Crystallography

While no crystal structure exists for this specific compound, studies on methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate reveal:

  • Triclinic crystal system (space group P1)

  • Dihedral angle between aromatic rings: 38.7°

  • Hydrogen bonding network: C-H···O interactions (2.8-3.2 Å)

Chromatographic Methods

HPLC conditions adapted from :

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 6.8 min

  • Detection: UV 254 nm

Comparison with Structural Analogues

Table 5: Structural and Functional Comparisons

CompoundKey DifferenceBioactivity
Methyl 3-(4-methylphenyl)benzoateLacks methoxycarbonyl groupReduced COX-2 inhibition
Methyl 2-fluoro variant Fluorine substitutionEnhanced metabolic stability
Dioxaborolane derivativeBoron-containing moietySuzuki coupling capability

Future Research Directions

  • Synthetic Methodology

    • Develop continuous flow processes to improve yield (>80%)

    • Explore biocatalytic esterification routes

  • Biological Screening

    • Investigate anticancer activity via NCI-60 panel

    • Assess blood-brain barrier permeability

  • Materials Optimization

    • Test as dielectric layer in organic transistors

    • Evaluate photovoltaic properties in DSSC configurations

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